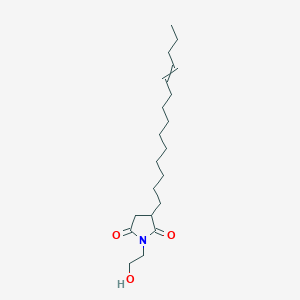
3-Chloro-6-iodo-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-6-iodo-9H-carbazole is a heterocyclic aromatic compound that belongs to the carbazole family. Carbazoles are known for their unique structural properties and have been extensively studied for their applications in organic electronics, pharmaceuticals, and materials science. The presence of both chlorine and iodine atoms in the 3 and 6 positions, respectively, makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-iodo-9H-carbazole typically involves the halogenation of 9H-carbazole. One common method is the iodination of 9H-carbazole followed by chlorination. For instance, a solution of 9H-carbazole and potassium iodide in acetic acid is heated to 100°C, and potassium iodate is added in portions to achieve iodination . The resulting 3-iodo-9H-carbazole can then be chlorinated using appropriate chlorinating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-Chloro-6-iodo-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbazoles, while coupling reactions can produce biaryl compounds.
科学研究应用
3-Chloro-6-iodo-9H-carbazole has a wide range of scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent optoelectronic properties.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Materials Science: It is used in the synthesis of conducting polymers and other advanced materials.
作用机制
The mechanism of action of 3-Chloro-6-iodo-9H-carbazole depends on its specific application. In organic electronics, its high charge carrier mobility and photoconductivity are crucial for its function in devices like OLEDs and OPVs. In pharmaceuticals, the compound interacts with various molecular targets, including enzymes and receptors, to exert its biological effects. The exact pathways involved can vary based on the specific derivative and application.
相似化合物的比较
Similar Compounds
- 3-Iodo-9H-carbazole
- 3-Bromo-9H-carbazole
- 2-Chloro-9H-carbazole
- 4-Bromo-9H-carbazole
- 2-Phenyl-9H-carbazole
Uniqueness
3-Chloro-6-iodo-9H-carbazole is unique due to the presence of both chlorine and iodine atoms, which provide distinct reactivity and properties compared to other carbazole derivatives. This dual halogenation allows for versatile chemical modifications and applications in various fields.
属性
CAS 编号 |
52693-92-2 |
|---|---|
分子式 |
C12H7ClIN |
分子量 |
327.55 g/mol |
IUPAC 名称 |
3-chloro-6-iodo-9H-carbazole |
InChI |
InChI=1S/C12H7ClIN/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H |
InChI 键 |
JQFHQNIWVCFQAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C=CC(=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


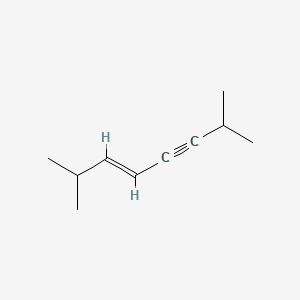
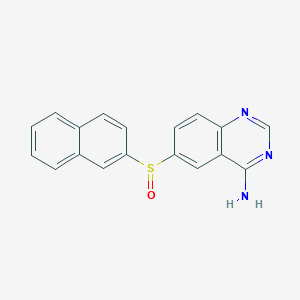
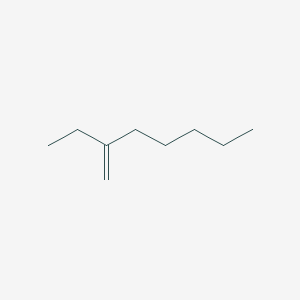




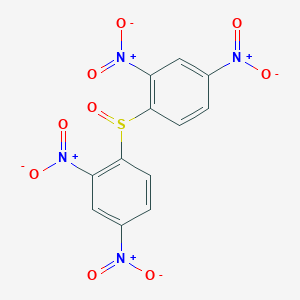

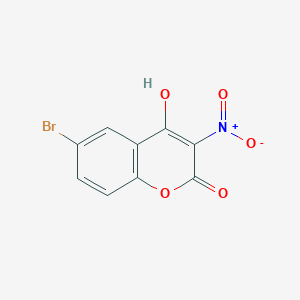
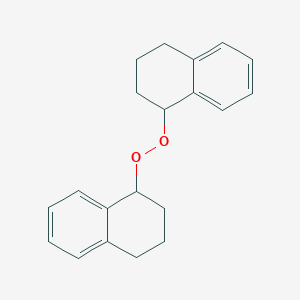
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
